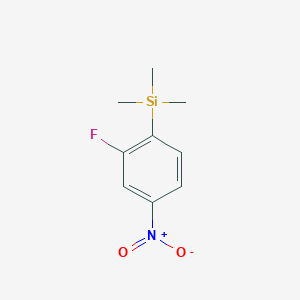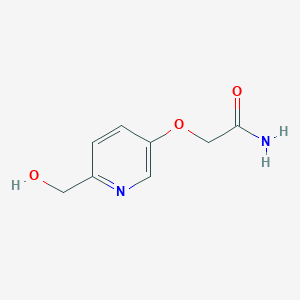
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE is a synthetic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, chlorination and subsequent esterification can lead to the formation of the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to streamline the process .
Análisis De Reacciones Químicas
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .
Aplicaciones Científicas De Investigación
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes
Mecanismo De Acción
The mechanism of action of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Comparación Con Compuestos Similares
ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE can be compared with other indolizine derivatives, such as:
Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Lacks the chlorine and methyl groups, which may result in different biological activities.
7-Chloro-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid: The absence of the ethyl ester group could affect its solubility and reactivity
Propiedades
Fórmula molecular |
C12H14ClNO3 |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
ethyl 7-chloro-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)9-8-5-4-6-14(8)11(15)7(2)10(9)13/h3-6H2,1-2H3 |
Clave InChI |
LXGOXVJEOPEMHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCCN2C(=O)C(=C1Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Iodo-propyl)-benzo[b]thiophene](/img/structure/B8420753.png)

![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]benzamide](/img/structure/B8420767.png)







![5-Phenyl-isoxazole-3-carboxylic acid {2-oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-amide](/img/structure/B8420842.png)
![2-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8420850.png)
